molecular formula C12H13N3O2S B2622058 N-(3-hydroxy-3-(thiophen-2-yl)propyl)pyrazine-2-carboxamide CAS No. 1421490-94-9

N-(3-hydroxy-3-(thiophen-2-yl)propyl)pyrazine-2-carboxamide

Cat. No. B2622058
CAS RN: 1421490-94-9
M. Wt: 263.32
InChI Key: PCARKMSIWLJUES-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)pyrazine-2-carboxamide, also known as THPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. THPP is a pyrazine derivative that is synthesized through a specific method, and it has been found to exhibit certain biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)pyrazine-2-carboxamide is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes that are involved in inflammation and tumor growth, which may contribute to its potential as an anti-inflammatory and anti-tumor agent. This compound has also been shown to have antioxidant and neuroprotective effects, which may be due to its interactions with specific proteins in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit certain biochemical and physiological effects, including anti-inflammatory, anti-tumor, antioxidant, and neuroprotective effects. This compound has been shown to inhibit the activity of specific enzymes that are involved in inflammation and tumor growth, which may contribute to its anti-inflammatory and anti-tumor effects. This compound has also been shown to have antioxidant properties, which may protect cells from oxidative stress. In addition, this compound has been shown to have neuroprotective effects, which may be due to its interactions with specific proteins in the brain.

Advantages and Limitations for Lab Experiments

N-(3-hydroxy-3-(thiophen-2-yl)propyl)pyrazine-2-carboxamide has several advantages for use in lab experiments, including its high purity and yield, as well as its potential applications in various fields of scientific research. However, this compound also has limitations, including its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(3-hydroxy-3-(thiophen-2-yl)propyl)pyrazine-2-carboxamide, including further studies on its mechanism of action, its potential as an anti-inflammatory and anti-tumor agent, and its neuroprotective effects. In addition, this compound may have potential applications in other fields of scientific research, such as drug discovery and development. Further research is needed to fully understand the potential of this compound and its applications in various fields of scientific research.

Synthesis Methods

N-(3-hydroxy-3-(thiophen-2-yl)propyl)pyrazine-2-carboxamide is synthesized through a multi-step process that involves the reaction of 2,3-dichloropyrazine with 2-thiophenecarboxaldehyde, followed by reduction with sodium borohydride, and subsequent reaction with hydroxylamine hydrochloride and acetic anhydride. The final product is obtained through purification and crystallization. The synthesis method of this compound has been optimized to achieve high yields and purity, making it a viable compound for scientific research.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)pyrazine-2-carboxamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory and anti-tumor agent. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases. In biochemistry, this compound has been studied for its interactions with specific proteins and enzymes, which may lead to the development of new drugs and therapies.

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c16-10(11-2-1-7-18-11)3-4-15-12(17)9-8-13-5-6-14-9/h1-2,5-8,10,16H,3-4H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCARKMSIWLJUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C2=NC=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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